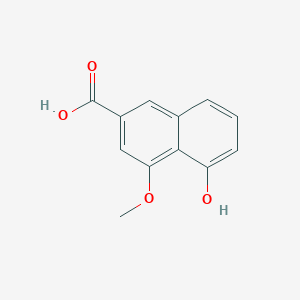

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-

Description

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- (IUPAC name: 5-hydroxy-4-methoxy-2-naphthalenecarboxylic acid), is a naphthalene derivative featuring a carboxylic acid group at position 2, a hydroxyl group at position 5, and a methoxy group at position 4. The compound belongs to the class of naphthalenecarboxylic acids, which are characterized by their fused aromatic rings and functional group substitutions.

Properties

IUPAC Name |

5-hydroxy-4-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-10-6-8(12(14)15)5-7-3-2-4-9(13)11(7)10/h2-6,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGQCCXRDGHGTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)C(=O)O)C=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444377 | |

| Record name | 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303732-57-2 | |

| Record name | 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Common starting materials include various hydroxy-substituted naphthoic acids such as 1-hydroxy-2-naphthoic acid or 2-hydroxy-5-naphthoic acid.

- Derivatives with protected hydroxy groups (e.g., methyl, benzyl, or acetyl groups) are often employed to control regioselectivity during functionalization.

- The compound 4-hydroxy-6-methoxy-2-naphthoic acid is a closely related intermediate used in literature syntheses for methoxy and hydroxy functionalization at specific positions on the naphthalene ring.

Key Reaction Types

- Acid Halogenation: Conversion of naphthalenecarboxylic acids to acid halides using reagents like thionyl chloride, thionyl bromide, or oxalyl chloride.

- Methoxylation: Introduction of methoxy groups typically via methylation of hydroxy groups using methyl iodide or other methylating agents.

- Hydroxylation: Installation or retention of hydroxy groups either directly or via deprotection of protected hydroxy groups.

- Carboxylation: Introduction of carboxylic acid groups via Kolbe-Schmitt reaction or oxidation of methyl or formyl groups on naphthols.

Detailed Preparation Methods

Acid Halogenation of Naphthalenecarboxylic Acid

A crucial step in preparing derivatives like 2-naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- involves converting the acid to its corresponding acid halide, which is more reactive for subsequent transformations.

| Parameter | Conditions/Details |

|---|---|

| Reagents | Thionyl chloride, thionyl bromide, oxalyl chloride |

| Solvents | Toluene, xylene, tetrahydrofuran |

| Temperature | 0–80°C (preferably 30–50°C) |

| Atmosphere | Preferably inert (nitrogen or helium) |

| Pressure | Atmospheric, increased, or reduced |

| Reaction Time | 0.5–20 hours (preferably 0.5–5 hours) |

| Notes | Removal of solvent and excess reagent post-reaction |

This method is adaptable to various substituted naphthalenecarboxylic acids, including those with hydroxy and methoxy substituents.

Methoxylation via Methylation of Hydroxy Groups

Methoxylation is typically achieved by methylating hydroxy groups on the naphthalene ring using methyl iodide in the presence of a base such as potassium carbonate.

- Example procedure: A suspension of hydroxy-naphthoic acid derivative and potassium carbonate in methanol is refluxed, followed by dropwise addition of methyl iodide at 0°C and stirring at room temperature for 16 hours.

- Purification involves solvent removal, extraction, and recrystallization to isolate methylated products with yields around 75%.

Hydroxylation and Protection/Deprotection Strategies

- Hydroxy groups may be introduced or preserved by selective hydroxylation or by deprotection of protected hydroxy groups (e.g., methyl, benzyl, acetyl).

- Protection/deprotection is critical to prevent side reactions during halogenation or methylation steps.

- Hydroxylation can also be achieved by oxidation of naphthol derivatives in the presence of cobalt or manganese catalysts under oxygen atmosphere.

Multi-Step Synthesis Example: From 5-Methoxy-2-Tetralone

A notable synthetic route to related compounds involves:

- Bromination of 5-methoxy-2-tetralone.

- Esterification and methoxylation steps.

- Alkaline hydrolysis.

- Birch reduction followed by acid hydrolysis.

This five-step process yields 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid with an overall yield of approximately 33%.

Data Tables Summarizing Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid Halogenation | Thionyl chloride | Toluene, THF, xylene | 30–50 | 0.5–5 | ~90 | Inert atmosphere preferred |

| Methoxylation | Methyl iodide, K2CO3 | Methanol | 0 to RT | 16 | 75 | Reflux and dropwise methyl iodide addition |

| Hydroxylation/Deprotection | Oxidation with Co/Mn catalysts | Various | RT | Variable | Variable | Protecting groups used as needed |

| Multi-step synthesis | Bromination, esterification, Birch reduction | Multiple solvents | Various | Multi-step | 33 (overall) | From 5-methoxy-2-tetralone |

Research Findings and Notes

- The acid halogenation step is versatile and can be applied to a wide range of hydroxy-substituted naphthalenecarboxylic acids, providing acid chlorides suitable for further amidation or esterification.

- Methoxylation via methyl iodide is efficient and provides good yields when carefully controlled at low temperatures to avoid side reactions.

- Multi-step syntheses involving Birch reduction and other transformations are more complex but allow access to tetrahydro derivatives with methoxy and hydroxy substituents.

- The reaction atmosphere and solvent choice critically affect yields and purity, with inert atmospheres and aprotic solvents preferred for sensitive steps.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products

Oxidation: Products include 2-naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-ketone.

Reduction: Products include 2-naphthalenemethanol, 5-hydroxy-4-methoxy-.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Functional Group and Substituent Position Analysis

The table below compares key structural analogs of 2-naphthalenecarboxylic acid derivatives, emphasizing substituent positions and functional groups:

Key Observations:

Substituent Position Effects: Hydroxy Group Position: The hydroxyl group at position 5 in the target compound may exhibit different hydrogen-bonding interactions and acidity compared to analogs with -OH at positions 1 () or 6 (). For example, 6-hydroxy-2-naphthalenecarboxylic acid () likely has altered solubility in polar solvents due to the proximity of -OH to the carboxylic acid group . In contrast, 4-hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid () demonstrates increased steric and electronic effects from multiple methoxy substitutions, which may enhance lipophilicity .

Derivative Comparisons: Ester vs. Hydrogenated Analogs: 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-naphthalenecarboxylic acid () features a partially saturated naphthalene ring, significantly altering its aromaticity and reactivity compared to fully aromatic derivatives like the target compound .

Biological Activity

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- (CAS No. 303732-57-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H12O4 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | methyl 5-hydroxy-4-methoxynaphthalene-2-carboxylate |

| InChI Key | WASCCALFIICCMS-UHFFFAOYSA-N |

The compound features a naphthalene ring substituted with hydroxyl and methoxy groups, which are crucial for its biological activity.

Biological Activities

-

Antimicrobial Properties:

Research indicates that derivatives of naphthalene carboxylic acids exhibit antimicrobial activities. The presence of hydroxyl and methoxy groups enhances their interaction with microbial membranes, potentially leading to cell lysis or inhibition of growth . -

Anticancer Activity:

Several studies have assessed the anticancer potential of compounds similar to 2-naphthalenecarboxylic acid. For instance, a series of hydroxynaphthalene derivatives demonstrated significant antiproliferative effects against human colon carcinoma cell lines, with some compounds showing better efficacy than standard anticancer drugs . The mechanism often involves intercalation into DNA, disrupting replication processes and inducing apoptosis through oxidative stress mechanisms . -

Mechanism of Action:

The biological activity is primarily attributed to:- Intercalation into DNA: The compound can insert itself between DNA base pairs, disrupting normal cellular functions.

- Reactive Oxygen Species (ROS) Generation: The methoxy group enhances membrane permeability, facilitating the generation of ROS that can trigger apoptotic pathways in cancer cells .

- Enzyme Interaction: The carboxylic acid moiety may interact with various enzymes and receptors, influencing metabolic pathways.

Study on Anticancer Activity

A study published in RSC Advances evaluated the biological activity of a series of 1-hydroxynaphthalene-2-carboxanilides against colon cancer cells. The findings suggested that these compounds exhibited high antiproliferative activity, particularly against cells with a deleted TP53 tumor suppressor gene. This highlights the potential for targeted therapies using naphthalene derivatives .

Antimicrobial Testing

In another investigation, various naphthalene derivatives were tested for their antimicrobial efficacy against multiple strains of bacteria and fungi. Results indicated that compounds with hydroxyl and methoxy substitutions showed enhanced antimicrobial activities compared to unsubstituted analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy | Moderate anticancer activity |

| 1-Hydroxynaphthalene-2-carboxanilides | High antiproliferative activity |

| 4-Methoxycinnamic acid | Reduced NADH coupling efficiency |

This comparison illustrates that while similar compounds exhibit varying degrees of biological activity, the specific positioning of functional groups in 2-naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- contributes to its unique profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.